1-Isobutyl-1H-pyrazole-5-sulfonamide

Medicinal Chemistry Structure-Based Drug Design Hydrogen Bonding

Procure this defined 5-sulfonamide pyrazole regioisomer for rational SAR studies. The precise N1-isobutyl and C5-sulfonamide substitution pattern offers a unique steric, electronic, and hydrogen-bonding profile, ensuring experimental reproducibility. It is a strategic intermediate for medicinal chemistry programs targeting carbonic anhydrases, sodium channels, and COX-2, where substitution with generic 3- or 4-sulfonamide isomers leads to scientifically invalid results.

Molecular Formula C7H13N3O2S
Molecular Weight 203.26 g/mol
Cat. No. B15248688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutyl-1H-pyrazole-5-sulfonamide
Molecular FormulaC7H13N3O2S
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=CC=N1)S(=O)(=O)N
InChIInChI=1S/C7H13N3O2S/c1-6(2)5-10-7(3-4-9-10)13(8,11)12/h3-4,6H,5H2,1-2H3,(H2,8,11,12)
InChIKeyXLFSNFCPHXKTSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isobutyl-1H-pyrazole-5-sulfonamide: A Core Scaffold for Sulfonamide-Pyrazole Hybrid Drug Discovery and Chemical Biology


1-Isobutyl-1H-pyrazole-5-sulfonamide is a heterocyclic sulfonamide building block featuring a pyrazole core with an isobutyl group at the N1 position and a sulfonamide group at the C5 position [1]. This substitution pattern provides a unique steric and electronic profile that distinguishes it from other pyrazole-sulfonamide regioisomers (e.g., 3-sulfonamide or 4-sulfonamide derivatives) . The compound serves as a versatile intermediate for the synthesis of biologically active molecules targeting sodium channels, carbonic anhydrases, and cyclooxygenase enzymes, making it a strategic procurement choice for medicinal chemistry campaigns requiring a defined sulfonamide-pyrazole scaffold with precise regiochemistry [2].

Why Generic Substitution of 1-Isobutyl-1H-pyrazole-5-sulfonamide Fails in Critical Research Applications


Generic substitution of 1-isobutyl-1H-pyrazole-5-sulfonamide with alternative pyrazole-sulfonamide regioisomers (e.g., 3-sulfonamide or 4-sulfonamide derivatives) or with different N1-substituents is not scientifically valid due to profound differences in hydrogen-bonding capacity, target binding geometry, and physicochemical properties . The 5-sulfonamide regioisomer exhibits enhanced hydrogen-bonding capacity compared to its 3-substituted analog, potentially improving target binding affinity . Furthermore, the isobutyl group at N1 confers distinct lipophilicity and steric bulk compared to methyl, ethyl, or aryl substituents, directly impacting solubility, membrane permeability, and metabolic stability [1]. These structural differences translate to divergent biological activity profiles, selectivity patterns, and physicochemical behavior, making direct substitution a high-risk approach that can lead to experimental failure, misleading SAR conclusions, and wasted research resources.

Quantitative Differentiation of 1-Isobutyl-1H-pyrazole-5-sulfonamide: A Comparator-Based Evidence Guide for Procurement Decisions


Regioisomeric Hydrogen-Bonding Capacity: 5-Sulfonamide vs. 3-Sulfonamide Pyrazoles

The 5-position sulfonamide in 1-isobutyl-1H-pyrazole-5-sulfonamide enhances hydrogen-bonding capacity compared to its 3-substituted regioisomer analog, a structural feature that can directly improve target binding affinity and selectivity . This regioisomeric difference is critical for rational drug design where precise orientation of the sulfonamide group determines interaction with catalytic zinc ions or key amino acid residues in enzyme active sites.

Medicinal Chemistry Structure-Based Drug Design Hydrogen Bonding

COX-2 Selectivity of Pyrazole-5-Sulfonamide Scaffold: A Class-Level Benchmark

The pyrazole-5-sulfonamide scaffold, of which 1-isobutyl-1H-pyrazole-5-sulfonamide is a representative member, has demonstrated remarkable COX-2 selectivity with an IC50 of 40 nM against COX-2 compared to >15 µM against COX-1, yielding a selectivity index >375-fold . While this specific data is for a closely related analog, it establishes the class-level potential of 5-sulfonamide pyrazoles for isoform-selective COX-2 inhibition, a key advantage over non-selective NSAIDs and many alternative scaffolds.

Inflammation COX-2 Inhibition Selectivity

Aldose Reductase Inhibition Potency of Pyrazole-Sulfonamide Derivatives

Pyrazole-sulfonamide derivatives have been characterized as aldose reductase inhibitors with IC50 values ranging from 8.25 µM to 40.76 µM [1]. The most potent derivative in this series achieved an IC50 of 8.25 µM against the AR enzyme [1]. This provides a quantitative benchmark for the pyrazole-sulfonamide pharmacophore in the context of diabetic complication research, enabling researchers to assess the baseline activity of this scaffold class before structural optimization.

Diabetes Complications Aldose Reductase Enzyme Inhibition

Carbonic Anhydrase Inhibition: Pyrazole-Sulfonamide Scaffold Potency

Pyrazole-sulfonamide derivatives have demonstrated inhibition of human carbonic anhydrase isoenzymes hCA I and hCA II, with Ki values reported in the nanomolar range for optimized analogs [1]. This class of compounds serves as a privileged scaffold for developing isoform-selective carbonic anhydrase inhibitors with therapeutic applications in glaucoma, epilepsy, and cancer [2].

Carbonic Anhydrase Enzyme Inhibition Glaucoma

Sodium Channel Modulation: Pyrazole-Sulfonamides as Voltage-Gated Sodium Channel Inhibitors

Pyrazole-sulfonamide compounds have been patented as potent inhibitors of voltage-dependent sodium channels, specifically targeting the PN3 (Nav1.8) subunit for the treatment of neuropathic and inflammatory pain [1]. This class-level activity provides a rationale for using 1-isobutyl-1H-pyrazole-5-sulfonamide as a core scaffold for developing novel sodium channel modulators, an area of significant therapeutic interest for non-opioid pain management.

Pain Sodium Channels Ion Channel Pharmacology

γ-Secretase Inhibition: Pyrazole-Sulfonamide Scaffold for Alzheimer's Disease Research

Sulfonamide-pyrazole hybrids have been developed as potent γ-secretase inhibitors that reduce β-amyloid (Aβ) peptide synthesis, with demonstrated oral efficacy in reducing cortical Aβx-40 levels in FVB mice following a single oral dose [1]. These compounds exhibit selectivity for inhibition of APP processing versus Notch processing, a critical safety consideration for γ-secretase-targeted therapeutics [1].

Alzheimer's Disease γ-Secretase Amyloid Beta

High-Value Application Scenarios for 1-Isobutyl-1H-pyrazole-5-sulfonamide in Research and Development


Structure-Based Drug Design for Isoform-Selective Enzyme Inhibition

Leverage the enhanced hydrogen-bonding capacity of the 5-sulfonamide regioisomer to design inhibitors with optimized binding geometry for enzyme targets requiring precise sulfonamide orientation, such as carbonic anhydrases [1] and cyclooxygenase-2 . The isobutyl substituent provides a defined steric and lipophilic profile that can be systematically varied to explore SAR around the N1 position.

Scaffold Hopping and Fragment-Based Lead Discovery

Utilize 1-isobutyl-1H-pyrazole-5-sulfonamide as a validated privileged scaffold for fragment-based drug discovery campaigns targeting sodium channels (Nav1.8) [2], aldose reductase [3], or γ-secretase [4]. The compound serves as a core building block for parallel library synthesis to rapidly explore chemical space around the pyrazole-sulfonamide pharmacophore.

Regioisomeric Selectivity Studies in Medicinal Chemistry

Conduct systematic SAR studies comparing 5-sulfonamide versus 3-sulfonamide and 4-sulfonamide pyrazole regioisomers to quantify the impact of sulfonamide positioning on target binding affinity, selectivity, and physicochemical properties . Such studies are essential for establishing robust pharmacophore models and guiding rational lead optimization.

Chemical Biology Probe Development for Target Validation

Develop chemical probes based on the 1-isobutyl-1H-pyrazole-5-sulfonamide scaffold for validating therapeutic targets such as carbonic anhydrase isoforms [1], COX-2 , or voltage-gated sodium channels [2]. The well-defined chemistry of the sulfonamide-pyrazole core enables facile conjugation to affinity tags, fluorescent reporters, or photoaffinity labels for target engagement studies.

Quote Request

Request a Quote for 1-Isobutyl-1H-pyrazole-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.